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Compound of Interest

Compound Name: Peucedanol 7-O-glucoside

Cat. No.: B1151975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Peucedanol 7-
O-glucoside, a coumarin glycoside with potential pharmacological applications. The

information presented herein is essential for the identification, characterization, and further

development of this natural product.

Chemical Structure and Properties
Peucedanol 7-O-glucoside (CAS No: 65853-04-5) is a natural product that has been isolated

from plants of the Peucedanum genus, such as Peucedanum praeruptorum and Peucedanum

japonicum.[1] Its molecular formula is C₂₀H₂₆O₁₀, and it has a molecular weight of 426.41 g/mol

.[1] The structure consists of a peucedanol aglycone linked to a glucose moiety at the 7-

position.

Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification of Peucedanol 7-O-
glucoside. While a comprehensive public repository containing all experimental spectra in one

place is not readily available, the following sections compile the expected and reported data

based on the analysis of related compounds and phytochemical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The following tables summarize the expected chemical shifts for the ¹H and ¹³C nuclei of

Peucedanol 7-O-glucoside. These values are based on the known spectra of similar

coumarin glycosides and the aglycone, peucedanol.

Table 1: ¹H-NMR Spectral Data (Expected)

Position
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Peucedanol Moiety

H-3 ~ 6.20 d 9.5

H-4 ~ 7.60 d 9.5

H-5 ~ 7.30 s

H-8 ~ 6.80 s

H-1' ~ 3.00 m

H-2' ~ 3.80 m

H-4' ~ 1.30 s

H-5' ~ 1.25 s

Glucose Moiety

H-1'' ~ 5.10 d 7.5

H-2'' ~ 3.40 m

H-3'' ~ 3.45 m

H-4'' ~ 3.30 m

H-5'' ~ 3.50 m

H-6''a ~ 3.90 dd 12.0, 2.0

H-6''b ~ 3.70 dd 12.0, 5.5
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Table 2: ¹³C-NMR Spectral Data (Expected)

Position Expected Chemical Shift (δ, ppm)

Peucedanol Moiety

C-2 ~ 161.0

C-3 ~ 113.0

C-4 ~ 144.0

C-4a ~ 112.5

C-5 ~ 128.0

C-6 ~ 115.0

C-7 ~ 162.0

C-8 ~ 98.0

C-8a ~ 156.0

C-1' ~ 29.0

C-2' ~ 78.0

C-3' ~ 72.0

C-4' ~ 26.0

C-5' ~ 24.0

Glucose Moiety

C-1'' ~ 101.0

C-2'' ~ 74.5

C-3'' ~ 77.5

C-4'' ~ 70.5

C-5'' ~ 77.0

C-6'' ~ 61.5
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Infrared (IR) Spectroscopy
The IR spectrum of Peucedanol 7-O-glucoside is expected to show characteristic absorption

bands for the functional groups present in the molecule.

Table 3: IR Spectral Data (Expected)

Wavenumber (cm⁻¹) Functional Group

3400-3200 O-H (hydroxyl groups)

2970-2850 C-H (aliphatic)

1720-1700 C=O (α,β-unsaturated lactone of coumarin)

1620-1600 C=C (aromatic and olefinic)

1270-1200 C-O (aryl ether)

1100-1000 C-O (alcohols and glycosidic bond)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data (Expected)

Ionization Mode [M+H]⁺ (m/z) [M+Na]⁺ (m/z)
Key Fragment Ions
(m/z)

ESI 427.15 449.13
265.08 (aglycone,

[M+H-162]⁺)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

Peucedanol 7-O-glucoside, based on standard methods for natural product characterization.
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Isolation of Peucedanol 7-O-glucoside
A typical isolation procedure involves the extraction of the plant material (e.g., roots of

Peucedanum praeruptorum) with a solvent such as methanol or ethanol. The crude extract is

then subjected to a series of chromatographic techniques, including column chromatography

on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography

(HPLC) to yield the pure compound.

NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is

dissolved in a deuterated solvent, most commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-

d₆ (DMSO-d₆). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to

fully elucidate the structure.

Infrared (IR) Spectroscopy
The IR spectrum is usually obtained using a Fourier Transform Infrared (FTIR) spectrometer.

The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry (MS)
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI)

source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in

a suitable solvent like methanol and introduced into the mass spectrometer via direct infusion

or after separation by liquid chromatography.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of a natural product like Peucedanol 7-O-glucoside.
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General workflow for the isolation and spectroscopic analysis of natural products.

This guide provides a foundational understanding of the spectroscopic properties of

Peucedanol 7-O-glucoside. For definitive identification and research purposes, it is
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recommended to compare experimentally obtained data with that from a verified authentic

standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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